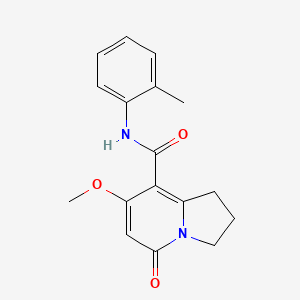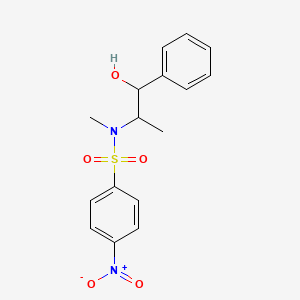![molecular formula C11H15ClN2O3S B2966998 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide CAS No. 1110909-17-5](/img/structure/B2966998.png)
2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide is an organic compound with specific substituents that contribute to its unique chemical and physical properties
准备方法
Synthetic routes and reaction conditions : The synthesis of 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide typically involves the chlorination of appropriate N-(phenylmethyl)acetamide precursors followed by sulfonamide group introduction using dimethylsulfamoyl chloride. Specific reaction conditions, such as temperature, pressure, and solvents used, are critical to achieving the desired yield and purity. Industrial production methods : On an industrial scale, the compound is synthesized using automated reactors that control reaction parameters precisely to ensure consistent production quality and safety.
化学反应分析
Types of reactions : This compound undergoes several types of reactions, including nucleophilic substitution reactions due to the presence of the chloro group, and electrophilic substitution reactions on the aromatic ring. It can also participate in redox reactions depending on the reagents used. Common reagents and conditions : Typical reagents include strong bases or acids, depending on the specific reaction, with reactions often carried out under anhydrous conditions to prevent hydrolysis. Solvents like dichloromethane or acetonitrile are commonly used to facilitate these reactions. Major products formed : The reactions typically yield substituted acetamides, sulfonamide derivatives, and various aromatic substitution products, each determined by the specific reactants and conditions applied.
科学研究应用
2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide is valuable in multiple research fields:
Chemistry
: Used as an intermediate in the synthesis of more complex molecules and for studying reaction mechanisms.
Biology
: Employed in biochemical assays to explore enzyme interactions and protein binding studies.
Medicine
: Investigated for its potential role in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
: Utilized in the production of specialized polymers and advanced materials due to its reactive functional groups.
作用机制
The mechanism by which 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide exerts its effects often involves the interaction of its chloro and sulfonamide groups with biological macromolecules. These interactions can inhibit enzyme activity or alter protein structure, leading to changes in cellular processes. Molecular targets frequently include enzymes with active sites that can accommodate the compound's functional groups, facilitating specific biochemical reactions.
相似化合物的比较
Compared to similar compounds, such as N-(phenylmethyl)acetamides and other chloroacetamide derivatives, 2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide is unique due to its dual functionality. The presence of both chloro and dimethylsulfamoyl groups allows it to participate in a broader range of chemical reactions and biological interactions. Similar compounds include:
N-(phenylmethyl)acetamide
: Lacks the chloro group, limiting its reactivity.
2-chloro-N-methylacetamide
: Missing the sulfonamide functionality, affecting its biological activity.
N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide
: Does not include the chloro group, which impacts its role in nucleophilic substitution reactions.
Each of these similar compounds provides distinct advantages and limitations based on their specific chemical structures and functional groups.
属性
IUPAC Name |
2-chloro-N-[[2-(dimethylsulfamoyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-14(2)18(16,17)10-6-4-3-5-9(10)8-13-11(15)7-12/h3-6H,7-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUUDRILQVDFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2966915.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide](/img/structure/B2966918.png)
![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)
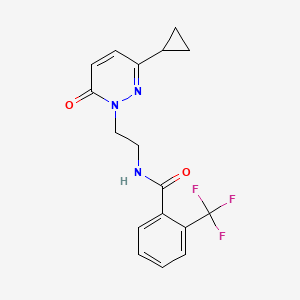
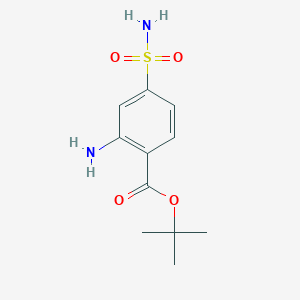
![2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B2966924.png)
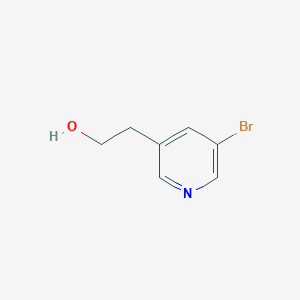
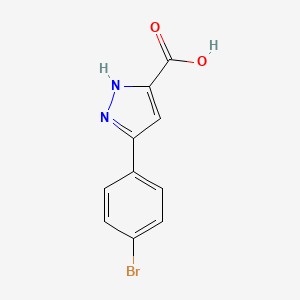
![4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2966929.png)
![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)
